Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-2-oxabicyclo[222]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is a bicyclic compound that contains an amino group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bicyclo[2.2.2]octane derivative with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the bicyclic structure provides stability and rigidity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
Uniqueness
Methyl 4-amino-2-oxabicyclo[222]octane-1-carboxylate hydrochloride is unique due to the presence of an oxabicyclic ring system, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H16ClNO3 |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-7(11)9-4-2-8(10,3-5-9)6-13-9;/h2-6,10H2,1H3;1H |
InChI Key |
FWTHXVBRBIIRIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CO2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.